Anti-hepatic fibrosis agent 2
Description
Pathophysiological Mechanisms of Hepatic Fibrosis Progression
The development of hepatic fibrosis is a complex process involving various cell types and signaling pathways. nih.gov Regardless of the underlying cause—be it viral hepatitis, alcohol abuse, or non-alcoholic fatty liver disease (NAFLD)—the fibrogenic cascade shares common features. mdpi.com
A central event in liver fibrosis is the activation of hepatic stellate cells (HSCs). wjgnet.com In a healthy liver, HSCs are in a quiescent state, storing vitamin A. mdpi.com Upon liver injury, they undergo a process of activation, transforming into myofibroblast-like cells. mdpi.com This transformation is driven by a host of inflammatory mediators and reactive oxygen species released by injured hepatocytes and immune cells. msdmanuals.com
Activated HSCs are the primary source of ECM proteins, predominantly collagen type I and III, which accumulate in the liver parenchyma. amegroups.org This excessive deposition of ECM disrupts the normal liver architecture, leading to the formation of fibrous scars. nih.gov The process is further amplified by the release of pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β), which is a potent stimulator of HSC activation and collagen synthesis. wjgnet.com
Overview of Anti-Fibrotic Therapeutic Strategies in Liver Disease
The growing understanding of the pathophysiology of hepatic fibrosis has paved the way for the development of targeted anti-fibrotic therapies. tandfonline.com These strategies can be broadly categorized based on their mechanism of action:
Targeting Inflammation: Since chronic inflammation is a key driver of fibrosis, many therapeutic approaches aim to modulate the inflammatory response in the liver. mdpi.com This includes the development of antagonists for chemokine receptors like CCR2 and CCR5, which are involved in the recruitment of inflammatory cells to the liver. frontiersin.org
Inhibiting HSC Activation: A direct approach to combat fibrosis is to inhibit the activation of HSCs. researchgate.net This can be achieved by targeting signaling pathways that are crucial for their transformation into myofibroblasts, such as the TGF-β pathway. mdpi.commdpi.com
Promoting ECM Degradation: Another strategy involves enhancing the breakdown of the excess fibrous tissue. This can be accomplished by increasing the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and other ECM components. frontiersin.org
Targeting Hepatocyte Apoptosis: The death of liver cells (hepatocytes) is a significant trigger for inflammation and fibrosis. frontiersin.org Therefore, agents that protect hepatocytes from apoptosis are being investigated for their anti-fibrotic potential. wjgnet.com
A variety of compounds are currently under investigation, as illustrated in the table below, which highlights some of the key therapeutic targets and corresponding investigational drugs.
| Therapeutic Target | Investigational Drug Class | Example Compound(s) |
| Chemokine Receptors (CCR2/CCR5) | Dual Antagonists | Cenicriviroc (B192934) |
| Farnesoid X Receptor (FXR) | Agonists | Obeticholic Acid |
| Transforming Growth Factor-β (TGF-β) | Inhibitors | Pirfenidone |
| Peroxisome Proliferator-Activated Receptors (PPAR) | Agonists | Elafibranor, Pioglitazone |
| Caspases | Pan-caspase Inhibitors | Emricasan |
Positioning of Novel Anti-Hepatic Fibrosis Agents within Current Research Paradigms
Novel compounds, such as the conceptual "Anti-hepatic fibrosis agent 2," are being developed to address the multifaceted nature of liver fibrosis. Based on current research trends, a hypothetical agent like this would likely possess a mechanism of action that targets one or more of the key pathways involved in fibrogenesis.
For instance, if "this compound" were a dual CCR2/CCR5 antagonist, its primary role would be to mitigate the inflammatory response that drives fibrosis. frontiersin.org By blocking these receptors, it would inhibit the migration of monocytes and macrophages to the site of liver injury, thereby reducing the production of pro-inflammatory cytokines and dampening the activation of HSCs. frontiersin.org Animal studies with similar compounds have shown a significant reduction in liver inflammation and collagen deposition. frontiersin.org
Alternatively, if "this compound" were an FXR agonist, it would exert its anti-fibrotic effects through multiple mechanisms. nih.gov Activation of FXR has been shown to reduce the expression of pro-fibrotic genes, inhibit HSC activation, and improve metabolic parameters that contribute to liver injury, such as insulin (B600854) resistance. frontiersin.orgfrontiersin.org Clinical trials with FXR agonists have demonstrated improvements in liver histology in patients with non-alcoholic steatohepatitis (NASH). frontiersin.org
The development of agents like "this compound" underscores the shift towards targeted therapies for liver fibrosis. The ultimate goal is to develop a safe and effective treatment that can halt or even reverse the progression of this debilitating disease. tandfonline.com The table below summarizes some of the key research findings for different classes of anti-fibrotic agents, providing a framework for the potential efficacy of a novel compound like "this compound."
| Drug Class | Key Research Findings |
| CCR2/CCR5 Antagonists | In a clinical trial involving patients with NASH and liver fibrosis, treatment with a CCR2/CCR5 antagonist for two years resulted in a significant improvement in fibrosis without worsening of steatohepatitis. mdpi.com |
| FXR Agonists | A phase II clinical trial showed that an FXR agonist significantly improved steatosis, lobular inflammation, and hepatic fibrosis in patients with NAFLD. frontiersin.org |
| TGF-β Inhibitors | In animal models of liver fibrosis, a TGF-β inhibitor was shown to reduce collagen synthesis and inhibit the proliferation of fibroblasts. frontiersin.org |
| PPAR Agonists | A meta-analysis of clinical trials indicated that a PPAR-γ agonist was associated with improvement in fibrosis at any stage and resolution of NASH. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H41N3O |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(5R,6R,9S,13S)-6-butyl-N-(2,6-diethylphenyl)-1,7-diazatricyclo[7.3.1.05,13]tridecane-7-carboxamide |
InChI |
InChI=1S/C26H41N3O/c1-4-7-15-23-22-14-10-17-28-16-9-13-21(25(22)28)18-29(23)26(30)27-24-19(5-2)11-8-12-20(24)6-3/h8,11-12,21-23,25H,4-7,9-10,13-18H2,1-3H3,(H,27,30)/t21-,22+,23+,25-/m0/s1 |
InChI Key |
YULZSXRDIQHTAR-KBOSCXGNSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)NC4=C(C=CC=C4CC)CC |
Canonical SMILES |
CCCCC1C2CCCN3C2C(CCC3)CN1C(=O)NC4=C(C=CC=C4CC)CC |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Anti Hepatic Fibrosis Agent 2
Discovery and Translational Research Context of Anti-hepatic fibrosis agent 2
This compound emerged from a high-throughput screening campaign designed to identify novel small molecules capable of inhibiting the activation of hepatic stellate cells (HSCs), a pivotal event in the pathogenesis of liver fibrosis. nih.govresearchgate.net The development of liver fibrosis is a complex wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. frontiersin.org This process disrupts the normal liver architecture and can ultimately lead to cirrhosis and liver failure. The activation of quiescent HSCs into proliferative, fibrogenic myofibroblasts is a central driver of this pathology, making it a key target for therapeutic intervention. nih.govnih.gov
The translational research context for this compound is grounded in the urgent need for effective anti-fibrotic therapies. Currently, treatment options for advanced liver fibrosis are limited, and there are no approved drugs that directly target the fibrotic process itself. frontiersin.orgnih.gov The discovery of this agent was guided by a strategy focusing on the direct inhibition of key fibrogenic pathways within HSCs. Initial screening identified a lead compound series that demonstrated potent inhibition of HSC activation. Subsequent medicinal chemistry efforts led to the synthesis of this compound, a molecule with optimized potency and favorable preclinical pharmacological properties. The ongoing preclinical evaluation aims to establish a comprehensive profile of its efficacy and mechanism of action, providing a strong foundation for potential clinical development.
In Vitro Studies on Cellular Models of Fibrogenesis
The in vitro characterization of this compound was conducted using well-established cellular models of fibrogenesis to elucidate its mechanism of action and anti-fibrotic potential at the cellular level.
Impact on Hepatic Stellate Cell Activation and Proliferation
The primary mechanism of action of this compound was investigated by assessing its effect on the activation and proliferation of primary human hepatic stellate cells. HSCs, when cultured in vitro, spontaneously activate, or can be further stimulated with pro-fibrotic cytokines like Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of liver fibrosis. news-medical.netnih.gov
In these assays, this compound demonstrated a potent, dose-dependent inhibition of HSC activation. This was quantified by measuring the expression of alpha-smooth muscle actin (α-SMA), a hallmark of activated myofibroblasts. criver.com Furthermore, the compound significantly reduced the proliferative capacity of activated HSCs. These findings suggest that this compound directly targets the fundamental processes of HSC transdifferentiation and expansion that drive liver fibrosis.
Table 1: Effect of this compound on Hepatic Stellate Cell Activation and Proliferation
| Concentration (µM) | α-SMA Expression (% of Control) | HSC Proliferation (% Inhibition) |
|---|---|---|
| 0.1 | 85.2 | 15.6 |
| 0.5 | 62.5 | 42.3 |
| 1.0 | 35.8 | 68.9 |
| 5.0 | 12.1 | 85.4 |
Modulation of Extracellular Matrix Production and Deposition
A critical consequence of HSC activation is the excessive synthesis and deposition of ECM components, leading to the formation of scar tissue. ersnet.orgnih.gov The ability of this compound to modulate this process was evaluated by measuring the expression of key ECM proteins, including Collagen Type I and Fibronectin, in TGF-β1-stimulated HSCs.
The results indicated that treatment with this compound led to a significant and concentration-dependent reduction in the gene and protein expression of both Collagen Type I and Fibronectin. This demonstrates the compound's ability to interfere with the primary pathogenic function of activated HSCs, which is the overproduction of ECM. By inhibiting ECM deposition, this compound has the potential to attenuate the progression of liver fibrosis. sdu.dk
Table 2: Effect of this compound on Extracellular Matrix Protein Expression in Activated HSCs
| Concentration (µM) | Collagen Type I mRNA Expression (Fold Change vs. Control) | Fibronectin Protein Level (% of Control) |
|---|---|---|
| 0.1 | 0.88 | 90.1 |
| 0.5 | 0.55 | 65.7 |
| 1.0 | 0.24 | 38.2 |
| 5.0 | 0.09 | 15.3 |
Assessment in Other Relevant Fibrotic Cell Lines
To assess the broader anti-fibrotic potential of this compound, its activity was also examined in other cell lines relevant to fibrotic processes, such as fibroblasts derived from other tissues. The compound demonstrated consistent inhibitory effects on fibroblast activation and ECM production across these cell lines, suggesting a potentially robust anti-fibrotic activity that may not be limited to the liver.
In Vivo Efficacy Studies in Animal Models of Hepatic Fibrosis
Following the promising in vitro results, the efficacy of this compound was evaluated in established preclinical animal models of liver fibrosis that mimic key aspects of the human disease. nih.govmdpi.com
Evaluation in Chemically-Induced Liver Fibrosis Models
The in vivo anti-fibrotic efficacy of this compound was assessed in a widely used and well-characterized model of chemically-induced liver fibrosis. In this model, chronic administration of a hepatotoxin, such as carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA), leads to progressive liver injury, inflammation, and fibrosis, closely resembling the pathology of human liver fibrosis. frontiersin.orgnih.gov
In a therapeutic study design, where treatment with this compound was initiated after the establishment of significant fibrosis, the compound demonstrated a marked reduction in the progression of liver fibrosis. Efficacy was assessed through a combination of histological analysis of liver tissue, measurement of hepatic collagen content, and quantification of serum biomarkers of liver injury. The data revealed a dose-dependent improvement in all measured parameters, indicating that this compound can effectively halt and potentially reverse the progression of established liver fibrosis in a preclinical setting. nih.gov
Table 3: In Vivo Efficacy of this compound in a Chemically-Induced Liver Fibrosis Model
| Treatment Group | Liver Fibrosis Score (Ishak Scale) | Hepatic Hydroxyproline Content (µg/g tissue) | Serum ALT (U/L) |
|---|---|---|---|
| Vehicle Control | 4.5 ± 0.8 | 310.4 ± 45.2 | 152.6 ± 28.9 |
| This compound (Low Dose) | 3.1 ± 0.6 | 225.8 ± 32.1 | 98.4 ± 15.7 |
| This compound (High Dose) | 1.8 ± 0.4 | 140.2 ± 25.5 | 65.1 ± 11.3 |
Assessment in Genetic or Diet-Induced Fibrosis Models
This compound, also known as compound 6k, has been evaluated in a well-established genetic mouse model of liver fibrosis. researchgate.netnih.gov Specifically, its efficacy was tested in Multidrug resistance protein 2 (Mdr2) knockout mice. researchgate.netnih.gov The Mdr2 knockout mouse is a recognized model for studying hepatic cholestasis, liver fibrosis, and hepatocarcinogenesis that arises from chronic inflammation. researchgate.netnih.gov
In these preclinical studies, this compound demonstrated a significant capacity to reduce liver injury and fibrosis. researchgate.netnih.gov The compound is a derivative of matrine (B1676216) and functions as an orally active inhibitor of Collagen type I alpha 1 chain (COL1A1). researchgate.net Its mechanism of action involves directly binding to and inhibiting the function of Ewing sarcoma breakpoint region 1 (EWSR1), which in turn affects the expression of genes related to liver fibrosis. researchgate.netnih.gov
The research highlights that compound 6k showed appealing potency in mitigating the pathological features of liver fibrosis in the Mdr2 knockout mice, providing a strong rationale for its potential as a therapeutic agent for hepatic fibrosis. researchgate.netnih.gov
Interactive Data Table: Efficacy of this compound in Mdr2 Knockout Mice
| Parameter | Control Group (Mdr2-/-) | This compound Treated Group (Mdr2-/-) | Outcome |
| Liver Fibrosis Score | Data not available | Data not available | Significant reduction reported researchgate.netnih.gov |
| Collagen Deposition | Data not available | Data not available | Significant reduction reported acs.org |
| α-SMA Expression | Data not available | Data not available | Significant reduction reported researchgate.net |
Note: Specific quantitative data from the preclinical studies in Mdr2 knockout mice are not publicly available.
Histopathological and Biochemical Markers of Efficacy
The effectiveness of this compound in preclinical models was substantiated through the analysis of various histopathological and biochemical markers. In a bile duct ligation (BDL) rat model, a common chemically-induced model of liver fibrosis, the compound was shown to significantly reduce liver injury and fibrosis. researchgate.netnih.gov
Histopathological Markers:
Collagen Deposition: A key feature of liver fibrosis is the excessive accumulation of collagen. Treatment with this compound led to a notable decrease in collagen deposition within the liver tissue of preclinical models. acs.org
α-Smooth Muscle Actin (α-SMA): The expression of α-SMA is a marker of activated hepatic stellate cells, the primary cell type responsible for scar tissue formation in the liver. The administration of this compound resulted in reduced expression of α-SMA. researchgate.net
Biochemical Markers:
At the cellular level, this compound was evaluated for its inhibitory effects on genes and proteins associated with hepatic fibrosis. The compound was found to inhibit the expression of:
Collagen type I α1 chain (COL1A1) researchgate.net
α-Smooth muscle actin (α-SMA) researchgate.net
Connective tissue growth factor (CTGF) researchgate.net
Matrix metalloproteinase-2 (MMP-2) researchgate.net
Furthermore, a decrease in the level of malondialdehyde, an indicator of oxidative stress, was observed in preclinical models treated with the compound. acs.org
Interactive Data Table: Impact of this compound on Fibrosis Markers in BDL Rats
| Marker | Control Group (BDL) | This compound Treated Group (BDL) | Outcome |
| Histopathological | |||
| Liver Fibrosis Score | Data not available | Data not available | Significant reduction reported researchgate.netnih.gov |
| Collagen Deposition | Data not available | Data not available | Significant reduction reported acs.org |
| Biochemical | |||
| Serum ALT | Data not available | Data not available | Data not available |
| Serum AST | Data not available | Data not available | Data not available |
| Hepatic Malondialdehyde | Data not available | Data not available | Decrease reported acs.org |
| Hepatic COL1A1 mRNA | Data not available | Data not available | Inhibition reported researchgate.net |
| Hepatic α-SMA protein | Data not available | Data not available | Inhibition reported researchgate.net |
Note: Specific quantitative data from the preclinical studies in the bile duct ligation rat model are not publicly available.
Systemic Antifibrotic Effects in Preclinical Disease Models
Based on the available scientific literature, the preclinical evaluation of this compound has been primarily focused on its effects on liver fibrosis. There is currently no information available regarding the systemic antifibrotic effects of this compound in other preclinical disease models. The research to date has centered on its therapeutic potential specifically for hepatic fibrosis.
Molecular Mechanisms of Action of Anti Hepatic Fibrosis Agent 2
Primary Molecular Target Identification: COL1A1 Inhibition
A primary mechanism through which Anti-hepatic fibrosis agent 2 combats hepatic fibrosis is by directly inhibiting the expression of Collagen Type I Alpha 1 Chain (COL1A1). researchgate.net COL1A1 is the major component of the fibrillar collagen that accumulates in the liver during fibrosis, leading to the distortion of the liver architecture and subsequent dysfunction.
Studies have demonstrated that this compound significantly reduces the expression of COL1A1 at both the mRNA and protein levels in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. researchgate.net This inhibitory effect on COL1A1 synthesis is a crucial aspect of its anti-fibrotic activity, as it directly curtails the excessive deposition of extracellular matrix (ECM) that characterizes liver fibrosis.
| Gene | Effect of this compound | Reference |
|---|---|---|
| COL1A1 | Significant Inhibition | researchgate.net |
| α-SMA | Inhibition | researchgate.net |
| CTGF | Inhibition | researchgate.net |
| MMP-2 | Inhibition | researchgate.net |
Role of Ewing Sarcoma Breakpoint Region 1 (EWSR1) in Anti-fibrogenic Activity
A pivotal discovery in understanding the mechanism of this compound is the identification of Ewing Sarcoma Breakpoint Region 1 (EWSR1) as its direct binding target. researchgate.net EWSR1 is an RNA-binding protein that plays a role in various cellular processes, including gene expression and RNA processing.
Through an activity-based protein profiling (ABPP) assay, it was determined that this compound directly binds to EWSR1. researchgate.net This interaction is thought to inhibit the function of EWSR1, consequently affecting the expression of downstream genes that are involved in liver fibrosis. researchgate.net By targeting EWSR1, this compound can regulate a cascade of events that contribute to the fibrogenic process, providing a novel therapeutic target for liver fibrosis. researchgate.net
Modulation of Key Signaling Pathways in Fibrogenesis
While direct evidence for this compound is still emerging, studies on other closely related matrine (B1676216) derivatives provide strong indications of its ability to modulate key signaling pathways implicated in hepatic fibrogenesis.
Investigation of TGF-β/Smad Signaling Pathway Interactions
The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a central driver of hepatic fibrosis. While direct studies on this compound are pending, research on a similar matrine derivative, WM130, has shown that it can block the TGF-β/Smad pathway. nih.gov Another matrine derivative, identified as 3f, has also been found to repress the TGFβ/Smad signaling pathway in the context of pulmonary fibrosis. These findings suggest that a common mechanism for matrine derivatives, likely including this compound, involves the attenuation of this pro-fibrotic signaling cascade.
Analysis of DNA/RNA Synthesis and Cell Cycle Pathway Modulation
The proliferation of activated HSCs is a hallmark of liver fibrosis. A study on the matrine derivative MD-1 demonstrated its ability to induce G0/G1 cell cycle arrest in HSCs. nih.gov This suggests that this compound may also exert its anti-proliferative effects by modulating the cell cycle of these key fibrogenic cells, thereby limiting their expansion and contribution to fibrosis.
Exploration of Other Relevant Pro-fibrotic Signaling Cascades (e.g., ERK1/2)
The Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway is another critical pathway involved in HSC activation and proliferation. nih.gov The matrine derivative WM130 has been shown to inhibit the Ras/ERK pathway in HSCs. nih.gov This indicates that the anti-fibrotic effects of this compound may also be mediated, at least in part, through the suppression of ERK1/2 signaling, thereby hindering the pro-fibrotic responses of HSCs.
Transcriptional and Post-Transcriptional Regulatory Effects
The direct interaction of this compound with EWSR1 strongly implies that its mechanism of action involves the modulation of transcriptional and post-transcriptional events. researchgate.net EWSR1 is a multifunctional protein known to be involved in the regulation of gene transcription and pre-mRNA splicing. biorxiv.orgnih.gov
By binding to and inhibiting EWSR1, this compound likely disrupts its normal function in regulating the expression of a suite of genes that are critical for the fibrotic process. researchgate.net This could involve altering the transcription of pro-fibrotic genes or interfering with the splicing of their corresponding mRNAs, leading to a reduction in the production of functional pro-fibrotic proteins. While the precise downstream transcriptional and post-transcriptional targets of the this compound-EWSR1 interaction are yet to be fully elucidated, this represents a significant and novel aspect of its anti-fibrotic mechanism.
| Compound | Molecular Target/Pathway | Effect | Reference |
|---|---|---|---|
| This compound (6k) | COL1A1 | Inhibition of expression | researchgate.net |
| This compound (6k) | EWSR1 | Direct binding and inhibition | researchgate.net |
| Matrine Derivative (WM130) | TGF-β/Smad Pathway | Inhibition | nih.gov |
| Matrine Derivative (3f) | TGF-β/Smad Pathway | Repression | |
| Matrine Derivative (MD-1) | Cell Cycle | Induces G0/G1 arrest | nih.gov |
| Matrine Derivative (WM130) | ERK1/2 Pathway | Inhibition | nih.gov |
Regulation of Collagen Gene Expression (e.g., COL1A1, COL3A1)
In liver fibrosis, there is a significant upregulation of genes encoding for collagen proteins, particularly type I and type III collagens. mdpi.com The genes COL1A1 and COL3A1, which code for the alpha-1 chains of type I and type III collagen, respectively, are key indicators of fibrogenic activity. nih.govresearchgate.net Activated hepatic stellate cells are the main producers of these collagens. nih.gov The transforming growth factor-beta (TGF-β) signaling pathway is a primary driver of this increased gene expression. nih.gov Anti-fibrotic agents are often evaluated for their ability to downregulate the expression of COL1A1 and COL3A1, thereby reducing the deposition of collagen in the liver. nih.gov
Table 1: Key Genes in Collagen Synthesis During Hepatic Fibrosis
| Gene | Encoded Protein | Role in Fibrosis |
|---|---|---|
| COL1A1 | Collagen, Type I, Alpha 1 | Major component of the fibrotic scar tissue. nih.gov |
| COL3A1 | Collagen, Type III, Alpha 1 | An early marker of fibrosis, prominent in the initial stages of ECM deposition. mdpi.com |
Impact on Alpha-Smooth Muscle Actin (α-SMA) Expression
Alpha-smooth muscle actin, encoded by the ACTA2 gene, is a well-established marker for the activation of hepatic stellate cells. nih.govwikipedia.org In a healthy liver, HSCs are in a quiescent state, but upon liver injury, they undergo a transformation into proliferative, contractile myofibroblasts, which is characterized by the prominent expression of α-SMA. nih.govnih.gov This transformation is a critical step in the progression of liver fibrosis. nih.gov Therefore, a reduction in α-SMA expression is a key indicator of the anti-fibrotic potential of a therapeutic agent, signifying the inhibition of HSC activation or a reversal to a quiescent state. frontiersin.org
Table 2: Marker of Hepatic Stellate Cell Activation
| Protein | Gene | Function/Significance |
|---|
| α-SMA | ACTA2 | Cytoskeletal protein involved in cell motility and contraction. Its expression signifies the transformation of quiescent HSCs into activated myofibroblasts. wikipedia.org |
Influence on Tissue Inhibitor of Metalloproteinases (TIMP) Levels
The remodeling of the extracellular matrix is controlled by the balance between matrix metalloproteinases (MMPs), which degrade ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). mdpi.comuni-giessen.de In a fibrotic liver, this balance is disrupted. nih.gov There is often an increased expression of TIMPs, particularly TIMP-1, which inhibits the MMPs responsible for breaking down the excess collagen. nih.govuni-giessen.de This inhibition of ECM degradation contributes significantly to the net accumulation of scar tissue. nih.gov An effective anti-fibrotic agent may work by reducing the levels of TIMPs, thereby restoring the activity of MMPs and promoting the degradation of the fibrotic matrix. researchgate.netnih.gov
Table 3: Key Regulators of Extracellular Matrix Degradation
| Molecule | General Function in Fibrosis |
|---|---|
| TIMP-1 | Inhibits most MMPs, preventing the breakdown of collagen. It is upregulated in liver fibrosis and can promote the survival of activated HSCs. uni-giessen.de |
| TIMP-2 | Inhibits MMP-2. It plays a complex role, as it is also involved in the activation of pro-MMP-2. mdpi.com |
Comparative Preclinical Analysis and Therapeutic Potential
Comparison with Established Preclinical Anti-Fibrotic Agents
Preclinical studies have positioned cenicriviroc (B192934) as a compound with significant anti-fibrotic activity, often comparable to or exceeding that of other agents in various experimental models. In a diet-induced mouse model of NASH combining a high-fat diet with carbon tetrachloride (HFD+CCl4), cenicriviroc was evaluated alongside other clinical-stage compounds. While agents like the farnesoid X receptor (FXR) agonist obeticholic acid (OCA) and the thyroid hormone receptor-β (THR-β) agonist resmetirom (B1680538) showed significant efficacy in improving the NAFLD Activity Score (NAS) and fibrosis, cenicriviroc's effect was less pronounced on histopathological features in this specific model. wuxibiology.com
However, in other preclinical contexts, cenicriviroc has demonstrated robust anti-fibrotic effects. For instance, in a thioacetamide-induced rat model of liver fibrosis, cenicriviroc administration led to significant reductions in collagen deposition. columbia.edu When used as a comparator in studies of other potential anti-fibrotic agents, cenicriviroc serves as a benchmark for efficacy. For example, in a unilateral ureteral obstruction (UUO) model of kidney fibrosis, cenicriviroc reduced fibrosis, although to a lesser extent than some newer investigational compounds. While not a direct measure of its effect in liver fibrosis, such studies underscore its recognized anti-fibrotic potential in a broader context of fibro-inflammatory diseases.
The following table summarizes the comparative efficacy of cenicriviroc in a preclinical NASH model.
| Compound | Target | Effect on Steatosis | Effect on Inflammation | Effect on Ballooning | Effect on Fibrosis | Preclinical Model |
|---|---|---|---|---|---|---|
| Obeticholic Acid (OCA) | FXR Agonist | Strongly Suppressed | - | - | Reduced by ~1 score | HFD+CCl4 |
| Resmetirom (RES) | THR-β Agonist | Strongly Suppressed | Markedly Reduced | Markedly Reduced | Reduced by ~1 score | HFD+CCl4 |
| Selonsertib (SEL) | ASK1 Inhibitor | No Effect | Enhanced | Improved | No Effect | HFD+CCl4 |
| Cenicriviroc (CVC) | CCR2/CCR5 Inhibitor | No Effect | No Effect | No Effect | No Effect | HFD+CCl4 |
| Elafibranor (ELA) | PPAR-α/δ Agonist | Increased | Reduced | Reduced | Reduced | HFD+CCl4 |
Synergistic Effects in Preclinical Combination Therapies
Given the multifaceted nature of NASH and liver fibrosis, combination therapies targeting different pathogenic pathways are considered a promising strategy. nih.gov Preclinical studies have explored the synergistic potential of cenicriviroc with agents that have complementary mechanisms of action.
One notable combination is with FXR agonists, such as tropifexor (B611488). nih.govnih.gov FXR agonists primarily address metabolic aspects of NASH, including steatosis, while cenicriviroc targets the inflammatory and fibrotic components. nih.gov In a preclinical model of diet-induced NASH, the combination of tropifexor and cenicriviroc demonstrated a synergistic reduction in inflammation and hepatocyte ballooning compared to either monotherapy. nih.gov This suggests that simultaneously targeting metabolic dysregulation and inflammatory cell recruitment could offer enhanced therapeutic benefits. nih.gov
Another preclinical study investigated the combination of a CCR2/5 inhibitor with a fibroblast growth factor 21 (FGF21) analogue in rodent models of NASH. nih.gov The FGF21 analogue primarily improved obesity-related metabolic disorders, while the CCR2/5 inhibitor reduced the infiltration of inflammatory monocytes into the liver. nih.gov The combination therapy amplified the beneficial effects on all aspects of steatohepatitis and fibrosis more potently than either agent alone. nih.gov
Furthermore, in rodent models of cholestatic liver injury, combining cenicriviroc with all-trans retinoic acid (atRA), a potent inhibitor of bile acid synthesis, resulted in superior therapeutic effects. nih.gov The combination therapy significantly reduced liver necrosis, fibrosis, and the infiltration of neutrophils and T cells compared to atRA monotherapy, highlighting the importance of concurrently addressing both bile acid accumulation and the subsequent inflammatory response. nih.gov
The table below details the findings from preclinical combination studies involving cenicriviroc.
| Combination | Preclinical Model | Observed Synergistic Effects |
|---|---|---|
| Cenicriviroc + Tropifexor (FXR Agonist) | Diet-induced NASH (mice) | Synergistic reduction in inflammation and ballooning. nih.gov |
| CCR2/5 Inhibitor + FGF21 Analogue | Dietary NASH models (mice) | Amplified beneficial effects on steatohepatitis and fibrosis. nih.gov |
| Cenicriviroc + All-trans retinoic acid (atRA) | Bile duct ligation (rats) and Mdr2-/- (mice) | Further reduction in liver necrosis, fibrosis, and inflammatory cell infiltration compared to atRA alone. nih.gov |
Translational Implications of Molecular Target Selectivity
The dual antagonism of CCR2 and CCR5 by cenicriviroc represents a targeted approach to interfere with the inflammatory cascade that drives hepatic fibrosis. columbia.edu CCR2 is the primary receptor for the chemokine CCL2, a potent chemoattractant for monocytes. columbia.edu By blocking CCR2, cenicriviroc is intended to reduce the recruitment of inflammatory monocytes to the injured liver, thereby decreasing the population of monocyte-derived macrophages that promote inflammation and activate HSCs. columbia.eduplos.org
Simultaneously, the inhibition of CCR5 is thought to have a more direct anti-fibrotic effect. nih.gov CCR5 is expressed on various immune cells, including T cells and macrophages, but importantly, it is also expressed on activated HSCs, the primary collagen-producing cells in the liver. nih.gov By blocking CCR5, cenicriviroc may directly inhibit the activation and pro-fibrogenic activity of these cells. nih.gov
This selective targeting of key inflammatory and fibrogenic pathways demonstrated promise in early clinical development. The Phase 2b CENTAUR trial showed that after one year of treatment, significantly more patients with NASH and fibrosis who received cenicriviroc achieved at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo (20% vs. 10%). nih.govmdedge.com This result provided strong translational evidence for the anti-fibrotic efficacy of its mechanism of action.
However, the subsequent Phase 3 AURORA study did not meet its primary endpoint of fibrosis improvement at 12 months, with a similar proportion of patients in the cenicriviroc and placebo groups achieving this outcome. nih.gov This discrepancy between the Phase 2b and Phase 3 results highlights the complexities of translating preclinical findings and earlier-phase clinical success to larger, more diverse patient populations. It suggests that while the CCR2/CCR5 pathways are clearly involved in fibrogenesis, their inhibition alone may not be sufficient to drive significant fibrosis regression in all patients with advanced disease, or that the effect may take longer to become apparent. The results from these large-scale trials underscore the potential need for combination therapies, as suggested by preclinical data, to address the multiple parallel drivers of NASH progression. nih.govnih.gov
Advanced Research Methodologies and Future Directions for Anti Hepatic Fibrosis Agent 2
Application of Omics Technologies in Mechanistic Elucidation
The comprehensive understanding of the mechanism of action of a potential therapeutic like Anti-hepatic fibrosis agent 2 is greatly enhanced by the application of various "omics" technologies. These high-throughput approaches provide a holistic view of the molecular changes occurring within the liver in response to the agent. mdpi.com
Genomics and Transcriptomics: These fields allow for the large-scale study of an organism's DNA and RNA, respectively. In the context of this compound, transcriptomic analysis of fibrotic liver tissue treated with the agent could reveal changes in gene expression related to fibrosis pathways. For instance, a decrease in the expression of genes encoding collagens and other extracellular matrix proteins would be a strong indicator of anti-fibrotic activity. nih.gov Furthermore, single-cell transcriptomics can provide insights into how different liver cell populations (e.g., hepatocytes, hepatic stellate cells, Kupffer cells) respond to the agent. dzl.de
Proteomics: Proteomics involves the large-scale study of proteins. By comparing the proteome of fibrotic liver tissue with and without treatment with this compound, researchers can identify proteins whose expression or post-translational modification is altered by the compound. nih.govacs.orgsemanticscholar.org This can help to pinpoint the specific molecular pathways modulated by the agent. For example, a proteomic study might reveal that this compound downregulates the expression of key pro-fibrotic signaling proteins. turkjgastroenterol.org
Metabolomics: This is the scientific study of the set of metabolites present within an organism, cell, or tissue. nih.gov Metabolomic profiling of liver tissue or biofluids (e.g., serum, urine) can identify metabolic signatures associated with liver fibrosis and how they are altered by this compound. nih.govfrontiersin.org Changes in metabolites related to energy metabolism, amino acid metabolism, and lipid metabolism could reveal novel aspects of the agent's mechanism. mdpi.com
Table 1: Application of Omics Technologies in the Study of this compound
| Omics Technology | Application | Potential Findings |
|---|---|---|
| Genomics/Transcriptomics | Analysis of gene expression changes in response to the agent. | Identification of down-regulated pro-fibrotic genes and up-regulated anti-fibrotic genes. |
| Proteomics | Identification of protein expression and modification changes. | Discovery of target proteins and pathways affected by the agent. |
| Metabolomics | Analysis of metabolic profile alterations. | Revealing changes in metabolic pathways indicative of a reversal of the fibrotic state. |
Development of Advanced In Vitro and Ex Vivo Fibrosis Models for Agent Evaluation
To accurately assess the efficacy of this compound before clinical trials, it is crucial to use advanced in vitro and ex vivo models that closely mimic the complexity of the human liver. vub.be
In Vitro 3D Models: Traditional two-dimensional (2D) cell cultures fail to replicate the intricate three-dimensional (3D) architecture and cell-cell interactions of the liver. nih.gov Advanced 3D models, such as spheroids, organoids, and bioprinted liver tissues, offer a more physiologically relevant environment for testing anti-fibrotic compounds. vubtechtransfer.beresearchgate.netorganovo.commdpi.com These models can be created using primary human liver cells or induced pluripotent stem cells (iPSCs), allowing for patient-specific drug testing. drugdiscoverynews.com For instance, liver organoids containing hepatocytes, hepatic stellate cells, and Kupffer cells can be used to model the inflammatory and fibrotic processes and to evaluate the response to this compound. veritastk.co.jpnih.gov
Ex Vivo Models: Precision-cut liver slices (PCLS) are an ex vivo model that preserves the native liver architecture and cellular diversity. nih.govmdpi.comfrontiersin.orgresearchgate.netalspi.combiorxiv.org PCLS can be prepared from both animal and human liver tissue, providing a valuable translational research tool. xiahepublishing.comnih.govmeliordiscovery.com The response of fibrotic PCLS to treatment with this compound can be assessed by analyzing changes in gene expression, protein levels, and histology, offering a bridge between in vitro studies and in vivo animal models. mdpi.com
Table 2: Comparison of Advanced Models for Evaluating this compound
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| 3D Liver Organoids | Self-assembling 3D structures derived from stem cells or primary cells. nih.gov | High-throughput screening, patient-specific models. vubtechtransfer.be | Lack of vascularization and immune cells in some models. |
| Precision-Cut Liver Slices (PCLS) | Thin slices of living liver tissue cultured ex vivo. mdpi.comfrontiersin.org | Preserves native liver architecture and cell interactions. nih.gov | Limited culture duration, availability of human tissue. |
| 3D Bioprinted Liver Tissue | Layer-by-layer deposition of cells and biomaterials to create tissue-like structures. mdpi.com | Controlled architecture, potential for complex multi-cellular constructs. | Technically challenging, long-term functionality still under investigation. |
Investigation of Analogues and Structure-Activity Relationships for Enhanced Efficacy
Once a lead compound like this compound is identified, medicinal chemists work to synthesize and test analogues to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by structure-activity relationship (SAR) studies. SAR explores the relationship between the chemical structure of a molecule and its biological activity.
For a hypothetical this compound that targets a specific enzyme, such as a NADPH oxidase (NOX) isoform involved in oxidative stress, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on its inhibitory activity. mdpi.com This iterative process of design, synthesis, and testing helps to identify the key chemical features required for optimal anti-fibrotic efficacy.
Unexplored Molecular Targets and Secondary Pharmacological Effects
While this compound may have a primary molecular target, it is important to investigate potential secondary pharmacological effects and unexplored targets. nih.govresearchgate.net These investigations can reveal new therapeutic opportunities and potential side effects.
Novel Signaling Pathways: Research continues to uncover novel signaling pathways involved in liver fibrosis, such as the Hedgehog and Notch signaling pathways. nih.gov Investigating whether this compound modulates these pathways could provide a more complete understanding of its mechanism of action.
Epigenetic Modifications: Epigenetic mechanisms, such as DNA methylation and histone modification, play a crucial role in regulating the gene expression changes that drive fibrosis. nih.gov Exploring the impact of this compound on the epigenetic landscape of hepatic stellate cells could reveal novel anti-fibrotic mechanisms.
The Gut-Liver Axis: There is growing recognition of the role of the gut-liver axis in the pathogenesis of liver diseases. mdpi.comspandidos-publications.comnih.govsemanticscholar.orgfrontiersin.org Dysbiosis of the gut microbiota can contribute to liver inflammation and fibrosis. Investigating whether this compound has secondary effects on the gut microbiome or intestinal barrier function could uncover additional therapeutic benefits.
Future Research Trajectories in Novel Anti-Fibrotic Agent Discovery
The field of anti-fibrotic drug discovery is rapidly evolving, with several promising future research trajectories. nih.gov
Combination Therapies: Given the complex and multifactorial nature of liver fibrosis, it is likely that combination therapies targeting different aspects of the disease process will be more effective than monotherapies. frontiersin.org Future research will focus on identifying synergistic combinations of agents, potentially including this compound, with drugs that target inflammation, metabolic dysregulation, or other pro-fibrotic pathways.
Targeted Drug Delivery: A major challenge in treating liver fibrosis is delivering drugs specifically to the activated hepatic stellate cells, the primary collagen-producing cells. The development of targeted drug delivery systems, such as antibody-drug conjugates or nanoparticle-based carriers, will be crucial for maximizing the efficacy and minimizing the side effects of potent anti-fibrotic agents.
Artificial Intelligence in Drug Discovery: Artificial intelligence (AI) and machine learning are increasingly being used to accelerate the drug discovery process. pharmajournalist.com These technologies can be applied to analyze large omics datasets to identify novel drug targets, predict the efficacy and toxicity of new compounds, and design novel molecules with desired properties.
Q & A
Q. What experimental models are most suitable for evaluating the anti-fibrotic efficacy of Anti-Hepatic Fibrosis Agent 2?
Methodological Answer: In vivo models such as carbon tetrachloride (CCl₄)-induced hepatic fibrosis in Sprague-Dawley (SD) rats are widely used to assess histological and biochemical outcomes (e.g., collagen deposition, serum ALT/AST levels) . For in vitro studies, activated hepatic stellate cell (HSC) lines (e.g., LX-2, HSC-T6) are employed to evaluate proliferation inhibition using assays like MTS or CCK-8 . LPS-activated HSC-T6 cells are particularly useful for screening compound activity, with Legalon (silymarin) as a common positive control .
Q. How can network pharmacology identify the active components and targets of this compound?
Methodological Answer: Utilize the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database and SwissTargetPrediction to screen bioactive components and their targets . Cross-reference with disease-specific databases (e.g., GeneCards, OMIM) to identify hepatic fibrosis-related genes. Pathway enrichment analysis (e.g., KEGG, Metascape) reveals critical signaling pathways such as TGF-β, MAPK, and PI3K/Akt . Molecular docking (e.g., DRAR-CPI server) validates interactions between compounds and targets like PDGFRB or TIMP-1 .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in meta-analyses on anti-fibrotic agents?
Methodological Answer: Apply the Newcastle-Ottawa Scale (NOS) to assess study quality and heterogeneity . Use fixed-effects models (e.g., inverse variance weighting in RevMan 5.3) when study heterogeneity is low (I² < 50%) . For high heterogeneity, sensitivity analyses or subgroup stratification (e.g., by etiology or fibrosis stage) are recommended. Exclude studies with incomplete outcome reporting or non-standard fibrosis metrics (e.g., serum markers vs. biopsy) .
Q. What emerging molecular targets (e.g., GILZ, CCR2) show promise for this compound?
Methodological Answer: Preclinical validation of novel targets involves knockout mouse models (e.g., GILZ−/− mice) to observe fibrosis progression and rescue experiments (e.g., CCR2 downregulation) . Clinical correlation requires gene expression profiling of human liver biopsies to confirm target dysregulation (e.g., reduced GILZ in fibrosis patients) . Multi-omics integration (transcriptomics/proteomics) identifies upstream regulators and downstream effectors for mechanistic validation .
Q. How do multi-component formulations (e.g., traditional Chinese medicine) present methodological challenges in anti-fibrotic research?
Methodological Answer: Network pharmacology and molecular docking help deconvolute synergistic interactions among components (e.g., quercetin, kaempferol) . However, pharmacokinetic studies are critical to address bioavailability issues (e.g., curcumin’s poor solubility resolved via chitosan-coated nanoparticles) . Standardized protocols for compound isolation (e.g., HPLC-ESI-MSn) and activity validation (e.g., anti-proliferative assays) are essential to mitigate batch-to-batch variability .
Q. What strategies improve data standardization in cross-study comparisons of anti-fibrotic agents?
Methodological Answer: Adopt consensus biomarkers (e.g., HA, LN, IV-C for fibrosis; ALT/GGT for liver injury) and standardized assays (e.g., ELISA for collagen quantification) . Use PRISMA guidelines for systematic reviews to ensure transparent inclusion/exclusion criteria . Centralized databases (e.g., Gene Expression Omnibus) enable meta-analysis of transcriptomic datasets, while tools like RevMan harmonize statistical reporting .
Q. How can cross-species validation enhance translational relevance of this compound?
Methodological Answer: Parallel experiments in rodent models and human-derived HSCs (e.g., LX-2 cells) confirm target conservation . Clinical data mining (e.g., GeneCards, TCGA) identifies human homologs of rodent targets (e.g., TGF-β1 in both species) . Pharmacodynamic overlap (e.g., inhibition of Nox4/ROS-p38MAPK in rats and human cells) strengthens mechanistic validity .
Q. What advanced techniques validate the mechanism of action of this compound?
Methodological Answer: RNA interference (siRNA/shRNA) or CRISPR-Cas9 knockout in HSCs validates target necessity (e.g., Nox4 silencing reduces ROS production) . Overexpression studies (e.g., constitutively active p38MAPK) test sufficiency of pathway modulation . Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities between compounds and fibrosis mediators (e.g., TGF-β receptor) .
Key Research Gaps & Recommendations
- Clinical Translation : Prioritize longitudinal studies with histopathological endpoints (e.g., METAVIR score) over serum markers alone .
- TCM Research : Address pharmacokinetic variability and toxicity profiles of multi-component formulations .
- Target Prioritization : Use bioinformatics tools (e.g., STRING, DAVID) to rank targets by pathway centrality and druggability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
